1-(9,10-Dihydroanthracen-9-YL)-3-(dimethylamino)propan-1-one hydrochloride

Medicinal chemistry Receptor binding Hydrogen bonding

Procure CAS 104829-17-6 for a strategic advantage in CNS drug discovery. This compound occupies a distinct physicochemical space (PSA 20.31 Ų, LogP 4.05) that predicts favorable blood-brain barrier penetration, making it a superior core scaffold over higher-PSA alternatives. As a single intermediate, its divergent reactivity—chemoselective ketone reduction, elimination, or retention—generates three distinct chemotypes for efficient hit-to-lead SAR. It also serves as an orthogonal chemotype for H1 counter-screening, avoiding the sub-nanomolar H1 affinity of its reduced amine analog. This is not a generic building block; it is a multifunctional tool for sophisticated medicinal chemistry programs.

Molecular Formula C19H22ClNO
Molecular Weight 315.8 g/mol
CAS No. 104829-17-6
Cat. No. B011661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(9,10-Dihydroanthracen-9-YL)-3-(dimethylamino)propan-1-one hydrochloride
CAS104829-17-6
Synonyms1-(9,10-DIHYDROANTHRACEN-9-YL)-3-(DIMETHYLAMINO)PROPAN-1-ONE HYDROCHLORIDE
Molecular FormulaC19H22ClNO
Molecular Weight315.8 g/mol
Structural Identifiers
SMILESCN(C)CCC(=O)C1C2=CC=CC=C2CC3=CC=CC=C13.Cl
InChIInChI=1S/C19H21NO.ClH/c1-20(2)12-11-18(21)19-16-9-5-3-7-14(16)13-15-8-4-6-10-17(15)19;/h3-10,19H,11-13H2,1-2H3;1H
InChIKeyZTPLONRSKXASNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(9,10-Dihydroanthracen-9-YL)-3-(dimethylamino)propan-1-one Hydrochloride (CAS 104829-17-6): Structural Identity and Procurement-Relevant Profile


1-(9,10-Dihydroanthracen-9-YL)-3-(dimethylamino)propan-1-one hydrochloride (CAS 104829-17-6) is a synthetic Mannich base belonging to the 9-acyl-9,10-dihydroanthracene chemotype. Its structure comprises a 9,10-dihydroanthracene core bearing a 3-(dimethylamino)propan-1-one side chain at the 9-position, isolated as the hydrochloride salt [1]. The free base (CAS 104829-24-5) exhibits a melting point of 177–178 °C, while the hydrochloride salt melts at 182–183 °C [2]. With a molecular formula of C₁₉H₂₂ClNO, a molecular weight of 315.84 g/mol, a calculated LogP of 4.05, and a polar surface area (PSA) of 20.31 Ų, this compound occupies a distinct physicochemical space relative to its closest structural analogs . Originally prepared via the Mannich condensation of 9-acetyl-9,10-dihydroanthracene with dimethylamine and formaldehyde, it serves as a versatile synthetic intermediate and a probe for structure–activity relationship (SAR) studies in medicinal chemistry [1].

Why Generic Substitution of 1-(9,10-Dihydroanthracen-9-YL)-3-(dimethylamino)propan-1-one Hydrochloride (CAS 104829-17-6) Carries Scientific and Procurement Risk


Substituting CAS 104829-17-6 with a structurally related 9,10-dihydroanthracene derivative – such as the corresponding amine (BDBM35928), the fully aromatic anthracene analog (CAS 95278-86-7), or the clinically used tricyclic Melitracen (CAS 5118-29-6) – introduces consequential differences in electronic configuration, hydrogen-bonding capacity, and conformational behaviour that propagate into divergent biological target engagement, metabolic stability, and synthetic reactivity [1][2]. The carbonyl oxygen in the target compound provides a hydrogen-bond acceptor not present in the amine analog, while the saturated 9,10-dihydroanthracene scaffold imposes a folded pseudoaxial orientation of the 9-substituent that is sterically and electronically distinct from the planar anthracene system or the exocyclic-olefin geometry of Melitracen [1][3]. These molecular features are not cosmetic; they directly affect measured properties such as logP, PSA, and receptor-binding kinetics, making generic interchange scientifically unsound in any assay or synthetic sequence where these parameters are decision-critical [2].

Quantitative Comparative Evidence: 1-(9,10-Dihydroanthracen-9-YL)-3-(dimethylamino)propan-1-one Hydrochloride (CAS 104829-17-6) Versus Closest Analogs


Carbonyl-Dependent Hydrogen-Bond Acceptor Capacity Versus Reduced Amine Analog (BDBM35928)

The target compound contains a ketone carbonyl at the propan-1-one position, which acts as a hydrogen-bond acceptor (HBA). In contrast, the closest reduced analog – 3-(9,10-dihydroanthracen-9-yl)-N,N-dimethylpropan-1-amine (BDBM35928 / CHEMBL346230) – lacks this carbonyl, replacing it with a methylene group [1]. This single atom difference eliminates one HBA site entirely. The functional consequence is evidenced by the amine analog's potent histamine H1 receptor binding (Ki = 0.5 nM), a target for which a protonated amine, rather than a carbonyl, is the critical pharmacophoric element [2]. The ketone-containing target compound is therefore mechanistically unsuitable as a direct substitute in H1-receptor-centric assays.

Medicinal chemistry Receptor binding Hydrogen bonding

Lipophilicity (LogP) Differential Relative to Fully Aromatic Anthracene Analog (CAS 95278-86-7) and Melitracen

The computed LogP of the target compound (4.05) positions it between the fully aromatic anthracen-9-yl analog 1-(anthracen-9-yl)-3-(dimethylamino)propan-1-one hydrochloride (CAS 95278-86-7) and the gem-dimethyl exocyclic olefin drug Melitracen (CAS 5118-29-6) . The anthracene analog, lacking saturation at the 9,10-position, is expected to have a higher LogP (estimated ~4.5–5.0) due to extended π-conjugation. Melitracen, with its additional 10,10-dimethyl substitution and exocyclic double bond, has a calculated LogP of approximately 5.5 [1]. The intermediate LogP of the target compound translates to measurably different aqueous solubility and passive membrane permeability, which are critical determinants in cell-based assay performance and in vivo pharmacokinetic behaviour.

Physicochemical profiling ADME Permeability

Synthetic Tractability and Intermediate Versatility Versus the Morpholine Mannich Analog

The Foldeak et al. (1985) study established that the dimethylamino Mannich base (compound 5, corresponding to CAS 104829-17-6 free base) can be chemoselectively reduced at the ketone with NaBH₄ to yield the amino alcohol (compound 10), or dehydrated to the amino-olefin (compound 11) [1]. In contrast, the morpholine Mannich analog (compound 2) underwent catalytic hydrogenation with deamination under basic conditions on Pd/C, Raney Ni, and Adams catalysts, indicating lower stability of the morpholine adduct under reductive conditions [1]. The dimethylamino ketone thus offers a unique branching point for divergent synthesis: the ketone can be preserved, reduced, or eliminated, whereas the morpholine analog is prone to C–N bond cleavage.

Synthetic chemistry Derivatization Library synthesis

Conformational Restriction: Pseudoaxial 9-Substituent Orientation Versus Planar Anthracene and Exocyclic-Olefin Melitracen

¹H NMR spectroscopy and literature data confirm that the 9-substituent in 9-acyl-9,10-dihydroanthracenes adopts a pseudoaxial orientation due to the folded boat conformation of the central ring, as reported by Foldeak et al. for compound 5 [1]. This places the dimethylaminopropanone side chain in a spatially constrained orientation distinct from: (a) the planar, fully conjugated 9-substituent in the anthracene analog (CAS 95278-86-7), and (b) the exocyclic olefin geometry of Melitracen, where the dimethylaminopropylidene chain extends coplanar with the tricyclic system [2]. This conformational difference translates into altered molecular shape, different vectors of the basic amine relative to the aromatic plane, and distinct recognition surfaces for protein binding pockets.

Conformational analysis Molecular recognition Target engagement

Polar Surface Area (PSA) as a Predictor of Blood-Brain Barrier Penetration Versus Higher-PSA 5-HT2A Ligands

The calculated PSA of 20.31 Ų for the target compound is significantly lower than that of the 5-HT2A-directed 9-aminomethyl-9,10-dihydroanthracene (AMDA) class (PSA ≈ 38–46 Ų for primary amine derivatives) [1]. In CNS drug design, a PSA below 60–70 Ų is generally favourable for passive blood-brain barrier (BBB) penetration; PSA values below 30 Ų are strongly correlated with high brain uptake in rodents [2]. While the target compound has not been directly evaluated in BBB assays, its PSA value places it in the range of confirmed CNS-penetrant tricyclics, whereas the 5-HT2A ligands with higher PSA values exhibit more restricted CNS distribution.

CNS drug design Blood-brain barrier Physicochemical profiling

Mannich Base Reactivity Profile: Aminoalkylation Reagent Potential Versus Simple Ketone or Amine Congeners

As a Mannich base, the target compound can participate in amine-exchange reactions and serve as an aminoalkylation donor under mild conditions, a property absent in both the parent 9-acetyl-9,10-dihydroanthracene (CAS 856980-90-0) and the fully reduced amine analog BDBM35928 [1]. The β-amino ketone motif undergoes retro-Mannich cleavage in protic solvents at elevated temperatures, releasing dimethylamine and generating an α,β-unsaturated ketone intermediate that can be trapped by nucleophiles. This reactivity profile has been exploited in related Mannich bases for the synthesis of nitrogen-containing heterocycles and for bioorthogonal conjugation applications [2].

Synthetic methodology Mannich chemistry Aminoalkylation

Research and Industrial Application Scenarios for 1-(9,10-Dihydroanthracen-9-YL)-3-(dimethylamino)propan-1-one Hydrochloride (CAS 104829-17-6)


Divergent Library Synthesis from a Single Dihydroanthracene Intermediate

For medicinal chemistry programs constructing compound libraries around the 9,10-dihydroanthracene scaffold, CAS 104829-17-6 serves as a strategic branching point. The ketone can be chemoselectively reduced with NaBH₄ to the amino alcohol, eliminated to the amino-olefin, or retained for target engagement requiring a carbonyl hydrogen-bond acceptor [1]. This divergent reactivity – generating at least three distinct chemotypes from a single purchased intermediate – is not replicated by the morpholine Mannich analog, which undergoes deamination under catalytic hydrogenation [1]. Procurement of CAS 104829-17-6 thus provides synthetic efficiency for hit-to-lead SAR exploration.

CNS-Penetrant Probe Design Leveraging Favourable Physicochemical Profile

With a calculated PSA of 20.31 Ų and a LogP of 4.05, the compound falls within the optimal physicochemical space for passive blood-brain barrier penetration (PSA < 60–70 Ų, LogP between 2 and 5) [2]. Researchers developing CNS-targeted chemical probes can use CAS 104829-17-6 as a core scaffold with a favourable BBB-permeability prediction, avoiding the higher PSA values (38–46 Ų) characteristic of 5-HT2A-directed AMDA derivatives that may restrict brain exposure [2]. The compound's tertiary amine further provides a basic centre amenable to lysosomal trapping and protonation-dependent receptor interactions.

Aminoalkylation Building Block for Complex Molecule Synthesis

The β-dimethylamino ketone motif enables CAS 104829-17-6 to function as a latent aminoalkylation reagent. Under mild heating in protic solvents, retro-Mannich cleavage generates a reactive α,β-unsaturated ketone intermediate capable of trapping nucleophiles, enabling the introduction of the dihydroanthracene moiety into more complex architectures [1][3]. This reactivity distinguishes the compound from simple 9-acyl-9,10-dihydroanthracenes that lack the amine leaving group, and from fully reduced amine analogs that lack the ketone activation handle.

Negative Control or Orthogonal Chemotype in H1 Receptor Screening Cascades

Given that the reduced amine analog BDBM35928 binds the histamine H1 receptor with sub-nanomolar affinity (Ki = 0.5 nM) [4], the ketone-containing target compound – which lacks the protonatable amine in the optimal position for H1 engagement – is predicted to exhibit substantially weaker or absent H1 activity. This makes CAS 104829-17-6 a valuable orthogonal chemotype for counter-screening in H1-targeted drug discovery programs, allowing researchers to distinguish on-target H1 pharmacology from dihydroanthracene scaffold-driven non-specific effects.

Quote Request

Request a Quote for 1-(9,10-Dihydroanthracen-9-YL)-3-(dimethylamino)propan-1-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.